(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-oxo-4-[6-(dimethylamino)-2-naphthyl]butanoic acid
Overview
Description
The compound is a complex organic molecule that contains a fluorene moiety, a naphthalene moiety, and a carboxylic acid moiety. Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring . Naphthalene is also a polycyclic aromatic hydrocarbon, consisting of two fused benzene rings . The carboxylic acid moiety (-COOH) is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorene and naphthalene moieties, as well as the carboxylic acid group. For example, fluorenes can undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .Scientific Research Applications
Molecular Imaging Applications
One of the prominent applications of this compound's derivatives is in the field of molecular imaging, particularly through the synthesis of ApoSense compounds like [18F]NST732. These compounds are capable of selectively targeting, binding, and accumulating within cells undergoing apoptotic cell death, showcasing their potential in monitoring antiapoptotic drug treatments via positron emission tomography (PET) studies (Basuli et al., 2012).
Alzheimer's Disease Diagnosis
A novel fluorescent probe for β-amyloids, synthesized from derivatives of this compound, has shown high binding affinities towards Aβ(1–40) aggregates in vitro. This innovation offers a powerful tool for the molecular diagnosis of Alzheimer’s disease, highlighting the compound's relevance in neuroscientific research (Fa et al., 2015).
Cardiovascular and Antibacterial Research
Derivatives synthesized from this compound, featuring O-oxime ethers having α-amino acid residues, have demonstrated significant cardiovascular properties. For instance, one such derivative substantially reduces the heart rate of dogs, alongside showing considerable antibacterial activity against both Gram-negative and Gram-positive bacteria. These findings indicate the compound's versatility in both medical and pharmacological contexts (Soltani Rad et al., 2014).
Advanced Materials Science
In materials science, the derivatives of this compound have been utilized to explore new realms of photophysics and polymer chemistry. For example, organostannoxane-supported hexafluorophore assemblies provide insights into the synthesis and thermal stability of advanced materials, offering potential applications in optoelectronics and nanotechnology (Chandrasekhar et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(2S)-4-[6-(dimethylamino)naphthalen-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c1-33(2)22-14-13-19-15-21(12-11-20(19)16-22)29(34)17-28(30(35)36)32-31(37)38-18-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-16,27-28H,17-18H2,1-2H3,(H,32,37)(H,35,36)/t28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJKUONKDNPLAP-NDEPHWFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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